N-(3-Aminophenyl)-4-(hexyloxy)benzamide
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Description
N-(3-Aminophenyl)-4-(hexyloxy)benzamide (N-APHB) is an organic compound that has been studied for its potential use in a variety of scientific applications. N-APHB is a white crystalline solid with a molecular weight of 275.35 g/mol and a melting point of 140-144°C. It is a derivative of benzamide, a type of organic compound found in many natural and synthetic products. N-APHB has been studied for its potential use in medicinal, agricultural, and industrial applications.
Scientific Research Applications
1. Cancer Treatment
N-(3-Aminophenyl)-4-(hexyloxy)benzamide shows promise in cancer treatment due to its role as a histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) explored similar compounds and found that these inhibitors block cancer cell proliferation and induce apoptosis, making them potential anticancer drugs (Zhou et al., 2008).
2. Antimicrobial Applications
Derivatives of this compound have been studied for their antimicrobial properties. Ertan et al. (2007) synthesized a series of related compounds and found broad-spectrum activity against various microorganisms, indicating potential use in combating bacterial and fungal infections (Ertan et al., 2007).
3. Antioxidant Activity
The antioxidant properties of amino-substituted benzamide derivatives have been investigated due to their ability to scavenge free radicals. Jovanović et al. (2020) studied the electrochemical oxidation of such compounds, suggesting their potential as powerful antioxidants (Jovanović et al., 2020).
4. Therapeutic Efficacy in Tumors
Research into the therapeutic efficacy of related benzamide compounds in tumor treatment has been conducted. Berger et al. (1985) found that certain analogs, like GOE1734, showed high growth-inhibiting efficacy in various cancers, particularly in slower-growing tumors (Berger et al., 1985).
5. Molecular Structural Analysis
The molecular structure of related benzamide derivatives has been extensively studied. Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide compound, providing insights into its chemical behavior and potential applications (Demir et al., 2015).
6. Enzyme Inhibition Activity
Compounds similar to this compound have been evaluated for enzyme inhibition activity. Saeed et al. (2015) synthesized a series of benzamide derivatives and screened them for inhibitory potential against human enzymes, highlighting their relevance in medicinal chemistry (Saeed et al., 2015).
properties
IUPAC Name |
N-(3-aminophenyl)-4-hexoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-13-23-18-11-9-15(10-12-18)19(22)21-17-8-6-7-16(20)14-17/h6-12,14H,2-5,13,20H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFIXVNJYPGKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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